

A Technical Guide to the Physicochemical Properties of 2-Amino-2-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-2-cyclopropylpropanoic acid

Cat. No.: B1267573

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-cyclopropylpropanoic acid is a non-proteinogenic amino acid that has garnered interest in medicinal chemistry. Its rigid cyclopropyl group offers unique conformational constraints, making it a valuable building block for the synthesis of novel peptides and small molecule therapeutics. Understanding its physicochemical properties is crucial for its application in drug design and development, influencing factors such as solubility, absorption, and target binding. This guide provides a comprehensive overview of the core physicochemical properties of **2-Amino-2-cyclopropylpropanoic acid**, detailed experimental protocols for their determination, and a relevant experimental workflow.

Core Physicochemical Properties

The physicochemical properties of **2-Amino-2-cyclopropylpropanoic acid** are summarized in the table below. It is important to note that while some experimental data is available, several key parameters are based on predictive models and require experimental verification for precise applications.

Property	Value	Method
Molecular Formula	C ₆ H ₁₁ NO ₂	-
Molecular Weight	129.16 g/mol	-
Melting Point	284-290 °C (decomposes)	Predicted
Boiling Point	245.7 ± 23.0 °C	Predicted
Water Solubility	80 mg/mL	Experimental
pKa (acidic)	2.27 ± 0.10	Predicted
pKa (basic)	Not available	-
logP	Not available (predicted values vary)	-

Experimental Protocols

Detailed methodologies for the determination of key physicochemical and biological parameters are outlined below. These protocols are based on standard laboratory practices and can be adapted for **2-Amino-2-cyclopropylpropanoic acid**.

Synthesis of 2-Amino-2-cyclopropylpropanoic Acid

A common route for the synthesis of α -amino acids is the Strecker synthesis. The following is a generalized protocol that can be adapted for **2-Amino-2-cyclopropylpropanoic acid**.

Materials:

- Cyclopropyl methyl ketone
- Ammonium chloride (NH₄Cl)
- Sodium cyanide (NaCN)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)

- Diethyl ether
- Ethanol

Procedure:

- Formation of the α -aminonitrile:
 - In a round-bottom flask, dissolve cyclopropyl methyl ketone in ethanol.
 - Add an aqueous solution of ammonium chloride and sodium cyanide.
 - Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Hydrolysis of the α -aminonitrile:
 - Once the formation of the aminonitrile is complete, acidify the reaction mixture with concentrated hydrochloric acid.
 - Reflux the mixture for several hours to hydrolyze the nitrile group to a carboxylic acid.
- Isolation and Purification:
 - After hydrolysis, cool the reaction mixture and neutralize it with a base (e.g., NaOH) to the isoelectric point of the amino acid to precipitate the product.
 - Filter the crude product and wash with cold water.
 - Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure **2-Amino-2-cyclopropylpropanoic acid**.
 - Confirm the structure and purity using techniques such as NMR spectroscopy and mass spectrometry.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) are critical for understanding the ionization state of the molecule at different pH values.

Materials:

- **2-Amino-2-cyclopropylpropanoic acid**
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Calibrated pH meter and electrode
- Stir plate and stir bar
- Buret

Procedure:

- Dissolve a precisely weighed amount of **2-Amino-2-cyclopropylpropanoic acid** in deionized water to create a solution of known concentration.
- Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
- Titrate the solution with the standardized HCl solution, recording the pH after each incremental addition of acid. Continue well past the first equivalence point.
- Separately, titrate another identical sample of the amino acid solution with the standardized NaOH solution, recording the pH after each incremental addition of base through the second equivalence point.
- Plot the pH values against the volume of titrant added for both titrations.
- The pKa values correspond to the pH at the half-equivalence points of the titration curves. The first pKa (for the carboxylic acid group) is determined from the acidic titration, and the second pKa (for the amino group) is determined from the basic titration.

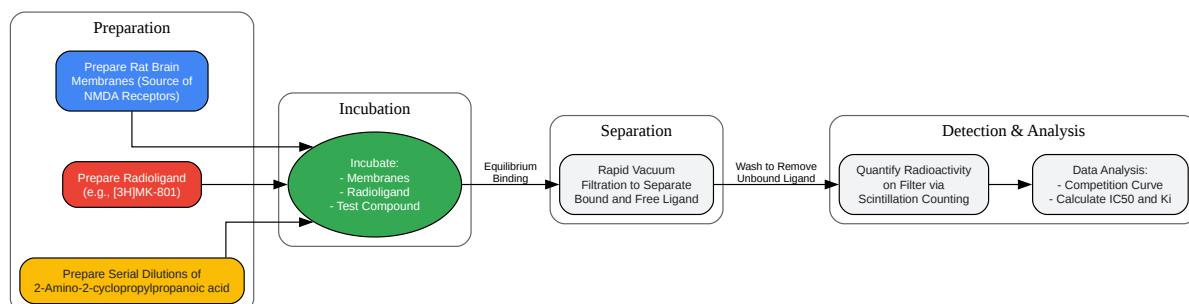
Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The logP value is a measure of the lipophilicity of a compound, which is crucial for predicting its membrane permeability and overall pharmacokinetic profile.

Materials:

- **2-Amino-2-cyclopropylpropanoic acid**
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Separatory funnel
- Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:


- Prepare a stock solution of **2-Amino-2-cyclopropylpropanoic acid** in either water or n-octanol.
- Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and water.
- Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the analyte between the two phases.
- Allow the two phases to separate completely.
- Carefully collect samples from both the aqueous and n-octanol layers.
- Determine the concentration of **2-Amino-2-cyclopropylpropanoic acid** in each phase using a suitable analytical method.
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The logP is the base-10 logarithm of the partition coefficient.

Biological Activity Assessment: NMDA Receptor Binding Assay

Given that cyclopropyl-containing amino acids are often investigated as analogs for glutamate receptor ligands, a relevant experimental workflow is the assessment of binding affinity to the N-methyl-D-aspartate (NMDA) receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound (in this case, **2-Amino-2-cyclopropylpropanoic acid**) for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.

[Click to download full resolution via product page](#)

Workflow for NMDA Receptor Competitive Binding Assay.

Detailed Protocol: NMDA Receptor Binding Assay

Materials:

- Rat brain membranes (specifically cortical or hippocampal regions)
- Radioligand (e.g., [³H]MK-801 or [³H]CGP 39653)
- **2-Amino-2-cyclopropylpropanoic acid**
- Assay buffer (e.g., Tris-HCl)
- Non-specific binding control (e.g., a high concentration of a known NMDA receptor antagonist)
- Glass fiber filters
- Scintillation cocktail
- Scintillation counter

Procedure:

- Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and perform differential centrifugation to isolate the membrane fraction containing the NMDA receptors. Resuspend the final pellet in the assay buffer.
- Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of **2-Amino-2-cyclopropylpropanoic acid**. Include control tubes for total binding (no test compound) and non-specific binding (with a saturating concentration of a non-labeled antagonist).
- Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
- Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand in the solution.
- Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
 - From this curve, determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
 - Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

This workflow provides a robust method for determining the potential interaction of **2-Amino-2-cyclopropylpropanoic acid** with the NMDA receptor, a key target in neuroscience drug discovery.

- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 2-Amino-2-cyclopropylpropanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1267573#physicochemical-properties-of-2-amino-2-cyclopropylpropanoic-acid\]](https://www.benchchem.com/product/b1267573#physicochemical-properties-of-2-amino-2-cyclopropylpropanoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com